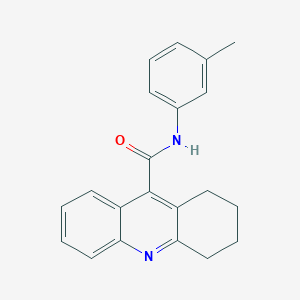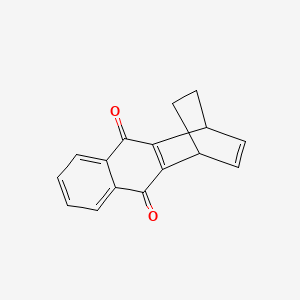![molecular formula C19H21NO3 B15074247 Tert-butyl 2-[1,1'-biphenyl]-4-yl-2-oxoethylcarbamate](/img/structure/B15074247.png)
Tert-butyl 2-[1,1'-biphenyl]-4-yl-2-oxoethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-[1,1’-biphenyl]-4-yl-2-oxoethylcarbamate: is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a biphenyl moiety, and a carbamate functional group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-[1,1’-biphenyl]-4-yl-2-oxoethylcarbamate typically involves the reaction of 4-biphenylcarboxaldehyde with hydantoin, followed by condensation and hydrolysis reactions. The process includes esterification, dissymmetrical transamination, and Boc protection and reduction reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl moiety.
Reduction: Reduction reactions can target the carbonyl group in the carbamate.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the biphenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tert-butyl 2-[1,1’-biphenyl]-4-yl-2-oxoethylcarbamate is used as a ligand in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling . It facilitates the formation of carbon-carbon bonds, which is crucial in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs and bioactive molecules. Its structural features allow it to interact with various biological targets, making it a valuable tool in drug discovery and development.
Industry: In the industrial sector, this compound is used in the production of polymers and materials with specific properties. Its ability to undergo various chemical reactions makes it versatile for different applications.
Wirkmechanismus
The mechanism of action of tert-butyl 2-[1,1’-biphenyl]-4-yl-2-oxoethylcarbamate involves its interaction with molecular targets through its functional groups. The carbamate group can form hydrogen bonds and interact with enzymes, while the biphenyl moiety can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Bis(2,4-di-tert-butylphenyl)phosphate: This compound shares the tert-butyl and biphenyl features but differs in its phosphate group.
2-(Di-tert-butylphosphino)biphenyl: Similar in structure but contains a phosphine group instead of a carbamate.
tert-Butyl 4’-carbamimidoylcarbamoyl-2’,3-dinitro-[1,1’-biphenyl]-4-carboxylate: Contains similar biphenyl and tert-butyl groups but has different functional groups.
Uniqueness: Tert-butyl 2-[1,1’-biphenyl]-4-yl-2-oxoethylcarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C19H21NO3 |
|---|---|
Molekulargewicht |
311.4 g/mol |
IUPAC-Name |
tert-butyl N-[2-oxo-2-(4-phenylphenyl)ethyl]carbamate |
InChI |
InChI=1S/C19H21NO3/c1-19(2,3)23-18(22)20-13-17(21)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-12H,13H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
RQCPVAPNRCSCDG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC(=O)C1=CC=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



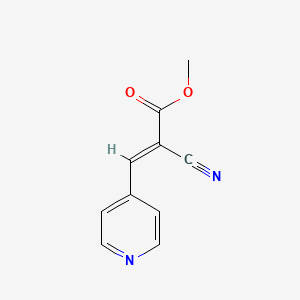
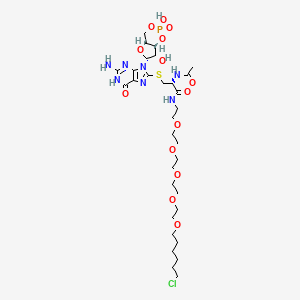
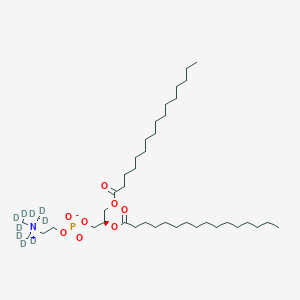
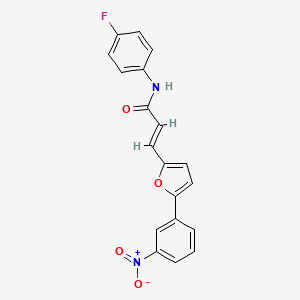
![1-[2-[5-Fluoro-7-hydroxy-4-(4-chlorophenyl)-3,3-dimethyl-2,3-dihydro-1H-indole-1-yl]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B15074208.png)
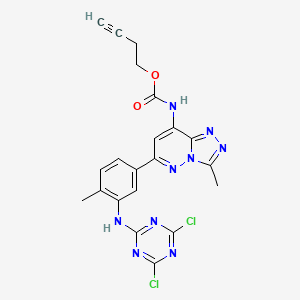
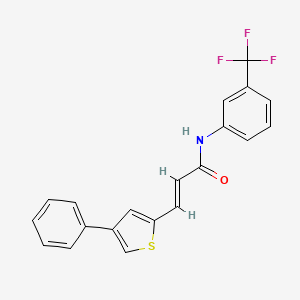
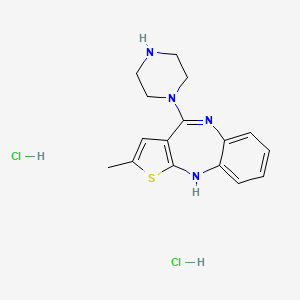
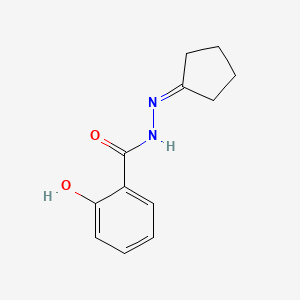
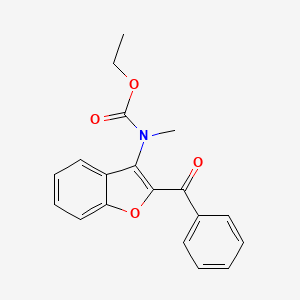
![cyclo[Dip-Tza-Leu-D-N(Me)Val-D-Leu]](/img/structure/B15074242.png)
